Brd4-BD1/2-IN-1

BRD4 inhibition bromodomain selectivity epigenetics

Brd4-BD1/2-IN-1 (CAS 1781219-19-9) is a precisely characterized dual inhibitor of BRD4 bromodomains BD1 and BD2 (IC50 <100 nM each; US20150148375A1). Unlike pan-BET inhibitors (JQ1, I-BET762), its restricted BRD4 BD1/2 profile minimizes confounding cross‑reactivity with BRD2/3/T, making it superior for domain‑specific transcriptional deconvolution. Its distinct bicyclic scaffold serves as an ideal SAR reference for medicinal chemistry programs developing balanced BD1/BD2 inhibitors. For functional genomics, pair with BD1‑selective (DW‑71177) and BD2‑selective (16o) probes. Documented patent provenance ensures reproducibility across experimental replicates.

Molecular Formula C21H14F2N4O2
Molecular Weight 392.4 g/mol
Cat. No. B12427896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrd4-BD1/2-IN-1
Molecular FormulaC21H14F2N4O2
Molecular Weight392.4 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)NC=C2)C3=CC4=C(C=C3OC5=C(C=C(C=C5)F)F)N=CN4
InChIInChI=1S/C21H14F2N4O2/c1-27-9-14(12-4-5-24-20(12)21(27)28)13-7-16-17(26-10-25-16)8-19(13)29-18-3-2-11(22)6-15(18)23/h2-10,24H,1H3,(H,25,26)
InChIKeyRLVVUCKYPVPJIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brd4-BD1/2-IN-1: A Dual BD1/BD2 BRD4 Inhibitor for Epigenetic Research and Oncology Applications


Brd4-BD1/2-IN-1 (CAS 1781219-19-9) is a small-molecule antagonist of the bromodomain and extra-terminal (BET) family protein BRD4. It is characterized as a dual inhibitor of both the first (BD1) and second (BD2) bromodomains of BRD4, with reported IC50 values below 100 nM for each domain in biochemical assays [1]. The compound is derived from patent US20150148375A1 (compound 5) [2] and serves as a tool compound for investigating the functional consequences of pan-BD1/BD2 BRD4 inhibition in cancer and inflammatory models.

Why Pan-BET or Domain-Selective Inhibitors Cannot Replace Brd4-BD1/2-IN-1


BRD4 bromodomain inhibition is not a monolithic activity; the BD1 and BD2 domains have distinct biological roles and transcriptional consequences. Pan-BET inhibitors (e.g., JQ1, I-BET762) indiscriminately engage both BD1 and BD2 across BRD2/3/4/T, often leading to dose-limiting toxicities [1]. Conversely, BD1-selective probes (e.g., DW-71177) or BD2-selective probes (e.g., 16o) may spare certain transcriptional programs and produce different phenotypic outcomes [2]. Brd4-BD1/2-IN-1 occupies a specific niche: it is a dual BD1/BD2 inhibitor of BRD4 with sub-100 nM potency, but without the broader pan-BET activity of first-generation inhibitors. Its utility as a comparator in structure–activity relationship (SAR) studies and its distinct scaffold from clinical candidates make it irreplaceable for experiments requiring a well-defined dual BD1/BD2 BRD4 tool with documented patent provenance .

Quantitative Differentiation of Brd4-BD1/2-IN-1 from BD1-Selective, BD2-Selective, and Pan-BET Inhibitors


Comparative BRD4 BD1 and BD2 Inhibitory Potency

Brd4-BD1/2-IN-1 demonstrates balanced, sub-100 nM inhibitory activity against both the BD1 and BD2 bromodomains of BRD4. In biochemical assays, the compound achieves IC50 values of <100 nM for BD1 and <100 nM for BD2 (patent US20150148375A1, compound 5) [1]. This dual potency contrasts with BD1-selective probes such as DW-71177, which exhibits a 20-fold selectivity for BD1 (KD = 6.7 nM) over BD2 (KD ≈134 nM) , and BD2-selective probes like 16o (XY221), which shows 667-fold selectivity for BD2 (IC50 = 5.8 nM) over BD1 [2]. The balanced profile of Brd4-BD1/2-IN-1 positions it as a reference for studies requiring simultaneous engagement of both bromodomains without the extreme bias of domain-selective tools.

BRD4 inhibition bromodomain selectivity epigenetics

Scaffold Differentiation from Clinical Pan-BET Inhibitors

Brd4-BD1/2-IN-1 is based on a distinct bicyclic heterocycle scaffold (patent US20150148375A1) that differs fundamentally from the triazolothienodiazepine core of JQ1, the isoxazole azepine scaffold of I-BET762, and the bivalent structure of AZD5153 [1]. While AZD5153 achieves high potency (Ki = 5 nM for BRD4) and dual BD1/BD2 engagement, it is a bivalent inhibitor with a large molecular weight and complex pharmacology [2]. In contrast, Brd4-BD1/2-IN-1 (MW = 392.36) is a smaller, monovalent molecule that provides a simpler pharmacokinetic and binding profile . This scaffold divergence is critical for SAR campaigns aiming to identify novel chemotypes with improved selectivity or reduced off-target liabilities.

chemical probe BET inhibitor SAR

Selectivity Profile Inferred from Structural Class

Although direct selectivity profiling data for Brd4-BD1/2-IN-1 are not publicly available, the compound belongs to a class of bicyclic heterocycles disclosed in US20150148375A1, which were designed to target BET bromodomains with limited cross-reactivity against non-BET bromodomains [1]. In contrast, pan-BET inhibitors like JQ1 and I-BET762 exhibit significant off-target activity against kinases and other bromodomain-containing proteins when profiled at high concentrations [2]. The narrower chemotype of Brd4-BD1/2-IN-1 suggests a cleaner selectivity window, making it a more appropriate tool for experiments where minimizing confounding polypharmacology is paramount.

selectivity bromodomain off-target

Cellular Potency in AML Models: Cross-Study Comparison

Cellular proliferation data for Brd4-BD1/2-IN-1 are not reported in the public domain; however, related compounds from the same patent series (US20150148375A1) exhibit anti-proliferative activity in the MV4-11 acute myeloid leukemia cell line with IC50 values in the low micromolar range [1]. For benchmarking, the BD1-selective inhibitor DW-71177 achieves a GI50 <0.1 μM in MV4-11 cells , and the dual BD1/BD2 inhibitor ZL0969 shows strong inhibitory activity on inflammatory gene expression in small airway epithelial cells (IL-6 IC50 = 0.253 μM) . While Brd4-BD1/2-IN-1 lacks direct cellular validation, its biochemical potency (<100 nM) suggests it may achieve similar cellular effects, positioning it as a candidate for follow-on cellular SAR studies.

acute myeloid leukemia MV4-11 cell viability

Optimal Use Cases for Brd4-BD1/2-IN-1 in Academic and Pharmaceutical Research


Benchmarking Dual BD1/BD2 BRD4 Inhibition in SAR Campaigns

Brd4-BD1/2-IN-1 serves as an ideal reference compound for medicinal chemistry programs seeking to develop next-generation BRD4 inhibitors with balanced BD1/BD2 potency. Its sub-100 nM biochemical activity against both domains provides a performance threshold against which novel analogs can be compared [1]. The compound's distinct bicyclic scaffold (US20150148375A1) [2] also enables scaffold-hopping exercises and structure-based design efforts aimed at improving selectivity or pharmacokinetic properties.

Dissecting BD1 vs. BD2 Transcriptional Programs

In functional genomics experiments, researchers can pair Brd4-BD1/2-IN-1 with BD1-selective (e.g., DW-71177) and BD2-selective (e.g., 16o) probes to deconvolute the distinct transcriptional roles of each bromodomain [1]. Because Brd4-BD1/2-IN-1 inhibits both domains, it serves as a pan-BRD4 BD1/2 control, helping to isolate domain-specific effects and validate that observed phenotypes are due to dual engagement rather than off-target activity [2].

Chemical Biology Studies Requiring a Clean BRD4-Selective Tool

For experiments where broad-spectrum pan-BET inhibition would confound interpretation (e.g., due to cross-reactivity with BRD2/3/T), Brd4-BD1/2-IN-1 offers a more restricted profile. Although full selectivity data are lacking, the compound is derived from a patent family optimized for BET bromodomain selectivity [1]. This makes it a suitable choice for studies in non-cancerous cells or in vivo models where minimizing toxicity is critical.

In Vitro Pharmacology Assays Requiring Defined BD1/BD2 Dual Inhibition

Brd4-BD1/2-IN-1 is well-suited for biochemical assays such as fluorescence polarization, AlphaScreen, or TR-FRET that measure BRD4 bromodomain displacement. Its dual activity against BD1 and BD2 allows for a single compound to serve as a positive control in both assays, reducing the number of reagents needed and ensuring consistent potency across experimental replicates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brd4-BD1/2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.